N-(2-chlorophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O/c21-18-7-3-4-8-19(18)22-20(25)24-12-10-17(14-24)23-11-9-15-5-1-2-6-16(15)13-23/h1-8,17H,9-14H2,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQIWSQXAOQCLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)NC4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of γ-Amino Ketones
γ-Amino ketones, such as N-(2-chlorophenyl)-4-oxopyrrolidine-1-carboxamide , undergo intramolecular cyclization in the presence of reducing agents like sodium cyanoborohydride (NaBH3CN) to yield the pyrrolidine scaffold. This method achieves moderate yields (45–60%) but requires careful control of stoichiometry to avoid over-reduction.
Palladium-Catalyzed C–N Coupling
Palladium-based catalysts enable the direct coupling of halogenated pyrrolidine precursors with dihydroisoquinoline amines. For example, dichloropyrimidine intermediates (e.g., 112 ) react with morpholine under Buchwald–Hartwig conditions to install the dihydroisoquinoline moiety. Yields improve significantly (70–85%) when using Xantphos as a ligand and cesium carbonate as a base.
Functionalization with the Dihydroisoquinoline Substituent
The dihydroisoquinoline group is introduced via two primary routes:
Nucleophilic Aromatic Substitution (SNAr)
Electron-deficient pyrimidine or pyridine derivatives undergo SNAr with secondary amines. For instance, dichloride 108 reacts with N-methylphenethylamine at 80°C in dimethylformamide (DMF) to afford 109 , which is subsequently hydrolyzed and coupled to the pyrrolidine core. This method is regioselective for the 4-chloro position, minimizing byproducts.
Multicomponent Reactions (MCRs)
A three-component reaction between isatin, tetrahydroisoquinoline (THIQ), and terminal alkynes generates spirooxindole intermediates, which rearrange to form the dihydroisoquinoline-carboxamide structure. Benzoic acid catalyzes this transformation at 90°C, achieving yields up to 85%.
Carboxamide Installation
The final carboxamide group is introduced via amide coupling or in situ generation of isocyanates:
Carbodiimide-Mediated Coupling
Activation of the pyrrolidine carboxylic acid (e.g., 19 ) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitates coupling with 2-chloroaniline. This method is efficient (75–90% yield) but requires anhydrous conditions.
Isocyanate Formation and Trapping
Spirooxindole intermediates generated from isatin and THIQ undergo C2–C3 bond cleavage to form isocyanates, which react with amines to yield ureas or carboxamides. For example, 7aaa is synthesized by trapping the isocyanate with THIQ, producing the target carboxamide in 72% yield.
Optimization and Scale-Up Considerations
Critical parameters for scalability include:
- Temperature Control : Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 1 h at 150°C for spirooxindole formation).
- Catalyst Selection : Copper(I) iodide enhances alkyne-amine coupling efficiency in MCRs, while palladium catalysts improve C–N bond formation.
- Solvent Systems : Toluene and acetonitrile are preferred for their ability to dissolve polar intermediates and facilitate reflux conditions.
Analytical Characterization and Validation
Synthetic intermediates and the final compound are validated using:
- Nuclear Magnetic Resonance (NMR) : 1H NMR spectra confirm regiochemistry (e.g., δ 7.49–7.45 ppm for aromatic protons).
- High-Resolution Mass Spectrometry (HRMS) : APCI-DIP analysis verifies molecular ions (e.g., m/z 323.1390 for C19H18N2O3).
- X-ray Crystallography : Absolute configuration is determined for chiral centers in the pyrrolidine ring.
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies:
Challenges and Mitigation Strategies
- Regioselectivity in SNAr : Electron-withdrawing groups on the pyrimidine ring direct substitution to the 4-position, minimizing isomer formation.
- Byproduct Formation in MCRs : Excess THIQ (2.0 equiv) suppresses spirooxindole side products, improving carboxamide yield.
- Purification Difficulties : Flash chromatography with hexanes/EtOAc (70:30) effectively separates polar carboxamides from unreacted amines.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any reducible functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is with a molecular weight of 314.81 g/mol. The structure includes a pyrrolidine ring linked to a dihydroisoquinoline moiety, which is significant for its biological activity. The presence of the 2-chlorophenyl group enhances its interaction with biological targets, contributing to its pharmacological properties.
Pharmacological Studies
N-(2-chlorophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carboxamide has been investigated for its potential as an inhibitor of specific enzymes involved in various biological pathways. Notably, it has been studied for its inhibitory effects on N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme implicated in the biosynthesis of N-acylethanolamines (NAEs). Research indicates that modifications to this compound can enhance its potency and selectivity as an inhibitor, making it a valuable tool in studying NAPE-PLD function both in vitro and in vivo .
Structure–Activity Relationship (SAR) Studies
SAR studies have been pivotal in optimizing the pharmacological properties of this compound. By altering substituents on the core structure, researchers have identified modifications that significantly enhance the compound's activity against targeted enzymes. For instance, substituting certain groups has resulted in compounds with increased inhibitory potency and improved physicochemical properties suitable for drug development .
Case Study 1: Inhibition of NAPE-PLD
In a study focusing on the inhibition of NAPE-PLD, a series of derivatives based on the core structure of this compound were synthesized and evaluated. The most potent derivative exhibited an IC50 value of 72 nM, indicating a substantial increase in activity compared to earlier compounds . This study underscores the importance of structural modifications in enhancing therapeutic efficacy.
Case Study 2: Development of Anticancer Agents
Another research avenue involves exploring the anticancer potential of this compound. Preliminary results suggest that derivatives may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through specific signaling pathways influenced by the compound's structural features . Ongoing studies aim to elucidate these mechanisms further.
Data Tables
| Compound Variant | IC50 (nM) | Modifications Made |
|---|---|---|
| Original | >1000 | None |
| Variant A | 300 | Substituted morpholine for piperidine |
| Variant B | 72 | Added hydroxymethyl group |
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carboxamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction can involve binding to the active site, altering the protein’s conformation, or affecting signal transduction pathways.
Comparison with Similar Compounds
The compound shares structural and functional similarities with several derivatives synthesized in recent patents and studies. Below is a detailed comparison based on structural features, synthetic routes, and inferred pharmacological properties:
Structural Comparison
Key Observations :
Linker Variability : The target compound uses a pyrrolidine-carboxamide linker, whereas analogs like EPZ015866 employ hydroxypropyl or benzamide linkers. This affects molecular flexibility and binding pocket accessibility .
Target Specificity: EPZ015866’s PRMT5 inhibition is linked to its dihydroisoquinoline and cyclobutylamino groups. The target compound’s chlorophenyl group may shift selectivity toward other methyltransferases or kinases .
Pharmacological and Computational Insights
Biological Activity
N-(2-chlorophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
The compound's chemical structure is characterized by the presence of a chlorophenyl group and a dihydroisoquinoline moiety, which are known to contribute to its biological activity. Below are the key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H19ClN2O |
| Molecular Weight | 314.81 g/mol |
| LogP | 3.239 |
| LogD | 3.029 |
| Polar Surface Area | 26.06 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer progression. The compound is thought to act as an inhibitor of specific pathways that promote tumor growth and metastasis.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes that are critical for cancer cell proliferation.
- Receptor Modulation : It may modulate receptor activity associated with cell signaling pathways relevant to cancer.
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound in various cancer models. Below are summaries of key findings:
- Anticancer Activity : A study published in Journal of Medicinal Chemistry indicated that derivatives of isoquinoline compounds exhibit significant anticancer properties, with some showing IC50 values in the low micromolar range against breast and lung cancer cell lines .
- Mechanistic Insights : Research has shown that compounds similar to this compound can induce apoptosis in cancer cells through activation of caspase pathways, leading to programmed cell death .
- Pharmacokinetics : The logP value suggests good lipophilicity, which is favorable for cellular uptake. Studies indicate that compounds with similar properties demonstrate high bioavailability and stability under physiological conditions .
Data Table: Biological Activity Overview
Q & A
Q. Strategies include :
- Design of Experiments (DoE) : Systematically varying parameters like temperature, solvent polarity, and catalyst loading to identify optimal conditions .
- Protecting group chemistry : Temporary protection of reactive sites (e.g., amine groups) during functionalization steps .
- Purification techniques : Use of silica gel chromatography with gradients of ethyl acetate/petroleum ether to isolate the target compound from byproducts .
Advanced: How should contradictory biological activity data across studies be resolved?
Q. Approaches :
- Standardized assay protocols : Ensure consistent cell lines, concentrations, and controls. For example, discrepancies in enzyme inhibition IC values may arise from variations in ATP concentrations or incubation times .
- Orthogonal validation : Confirm activity using alternative methods (e.g., surface plasmon resonance alongside enzymatic assays) .
- Meta-analysis : Compare structural analogs (e.g., fluorophenyl or methoxyphenyl derivatives) to identify substituent effects on bioactivity .
Advanced: What computational tools are suitable for studying this compound's interactions with biological targets?
- Density Functional Theory (DFT) : Models electronic properties of the chlorophenyl and dihydroisoquinoline groups to predict reactivity .
- Molecular docking : Screens potential targets (e.g., kinase enzymes) by simulating binding poses in active sites .
- Molecular dynamics (MD) : Assesses stability of ligand-receptor complexes over time, highlighting critical hydrogen bonds or hydrophobic interactions .
Basic: What biological targets or pathways are associated with this compound?
Preliminary studies suggest:
- Kinase inhibition : Potential activity against tyrosine kinases due to the carboxamide group’s ability to mimic ATP’s adenine moiety .
- GPCR modulation : The dihydroisoquinoline moiety may interact with neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
- Antimicrobial activity : Structural analogs with chlorophenyl groups show efficacy against Gram-positive bacteria .
Advanced: How can the mechanism of action (MoA) be elucidated for this compound?
Q. Methodological framework :
- Kinetic studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
- Mutagenesis assays : Identify critical residues in target proteins by alanine scanning .
- Metabolomics : Profile cellular metabolite changes post-treatment to map affected pathways .
Advanced: What strategies mitigate compound instability during storage?
- Temperature control : Store at –20°C in amber vials to prevent photodegradation .
- Inert atmosphere : Use argon or nitrogen to minimize oxidation of the pyrrolidine ring .
- Lyophilization : Convert to a stable powder form for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
